p-Nitrophenyl p-decyloxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of related nitrophenyl compounds involves various strategies. For instance, the convertible isocyanide 2-nitrophenyl isocyanide is used for the efficient synthesis of a fused gamma-lactam beta-lactone bicycle, which is a part of the proteasome inhibitor omuralide . This demonstrates the versatility of nitrophenyl derivatives in complex organic syntheses. Although the synthesis of p-nitrophenyl p-decyloxybenzoate is not explicitly described, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of nitrophenyl derivatives can be complex and is often determined using X-ray diffraction techniques. For example, the crystal structure of α-cyclodextrin complexes with p-nitrophenol was determined, showing that the guest molecule is included in the α-cyclodextrin cavity . This suggests that the molecular structure of p-nitrophenyl p-decyloxybenzoate could also form complexes with other molecules, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Nitrophenyl esters are known to participate in various chemical reactions. For instance, benzyloxycarbonylarginine p-nitrophenyl ester salts are used in acylations of amines, catalyzed by 1-hydroxybenzotriazole . This indicates that p-nitrophenyl p-decyloxybenzoate could also be reactive towards nucleophiles, especially in the presence of catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl derivatives can be influenced by their molecular structure. The solvolysis of α-(p-substitutedphenyl)cyclopropylcarbinyl p-nitrobenzoate in aqueous dioxan was studied, and the kinetic data suggest that the electronic nature of the substituents can significantly affect the reaction rates . This implies that the decyloxy group in p-nitrophenyl p-decyloxybenzoate could also impact its solubility and reactivity.
Scientific Research Applications
Enzymatic Activity Visualization
p-Nitrophenyl p-decyloxybenzoate has been utilized in the cytochemical demonstration of succinic dehydrogenase. A p-nitrophenyl substituted ditetrazole, similar in structure, allowed for the visualization of enzyme activity in tissue sections, underlining its importance in histochemical research (Nachlas et al., 1957).
Catalytic Reactions
The compound has applications in catalytic reactions. For instance, studies have shown that p-nitrophenyl acetate and related compounds can be effectively cleaved by certain catalysts in aqueous solutions, indicating potential use in chemical synthesis and analysis (Moss et al., 1984).
Electron Spin Resonance in Enzymatic Reduction
p-Nitrophenyl derivatives, which include compounds like p-Nitrophenyl p-decyloxybenzoate, are significant in studying the enzymatic reduction process. Electron spin resonance spectra observed during these reductions provide insights into the mechanisms of nitroaromatic anion radicals formation (Mason & Holtzman, 1975).
Structural Studies in Cyclodextrin Complexes
These compounds are used in the study of cyclodextrin complexes. The crystal structures of α-cyclodextrin complexes with p-nitrophenol, a compound similar in structure to p-Nitrophenyl p-decyloxybenzoate, help understand molecular interactions and inclusion phenomena (Harata, 1977).
Protease Enzyme Inhibition
These derivatives have been explored for their potential in inhibiting serine protease enzymes. Studies indicate that certain phenyl esters of benzoylbenzoates, which share structural similarities, can inhibit enzymes like chymotrypsin and thrombin (Jones & Porter, 1999).
Corrosion Inhibition
Research has shown that compounds such as 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, structurally related to p-Nitrophenyl p-decyloxybenzoate, can influence the corrosion of metals in acidic environments, suggesting their potential use as corrosion inhibitors (Lagrenée et al., 2001).
Hypoxia-Selective Imaging Agents
Technetium and rhenium tricarbonyl complexes with ligands containing nitrobenzyl groups, like p-nitrophenyl pyridylhydrazone, have been developed for potential use as hypoxia-selective imaging agents. These complexes, including those with structures similar to p-Nitrophenyl p-decyloxybenzoate, show promise in selective uptake by hypoxic cells, which is crucial for cancer diagnosis and treatment monitoring (North et al., 2015).
Liquid Crystal Research
p-Nitrophenyl p-decyloxybenzoate is directly studied in the context of liquid crystal research. Investigations into its smectic A phase reveal insights into molecular associations and phase transitions, which are fundamental in the development and understanding of liquid crystal technologies (Cladis et al., 1979).
Enzymatic Reduction in Pesticide Metabolism
Studies involving the enzymatic reduction of compounds structurally similar to p-Nitrophenyl p-decyloxybenzoate, such as O,O-(4-nitrophenyl) phosphorothioate, provide insights into the metabolism of certain insecticides. Understanding these processes is critical for evaluating the environmental and health impacts of pesticide use (Hitchcock & Murphy, 1967).
Synthesis of Bioactive Compounds
p-Nitrophenyl isocyanide, related to p-Nitrophenyl p-decyloxybenzoate, is used in the synthesis of complex bioactive structures, such as gamma-lactam beta-lactone, demonstrating its utility in the development of pharmaceutical compounds (Gilley & Kobayashi, 2008).
Mitochondrial Oxidative Stress Indicators
Compounds with p-nitrobenzoyl groups have been employed as near-infrared ratiometric fluorescent probes for the detection of cysteine in mitochondria. This application is significant in indicating mitochondrial oxidative stress in vivo, contributing to the understanding of cellular responses to oxidative damage (Yin et al., 2015).
properties
IUPAC Name |
(4-nitrophenyl) 4-decoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-2-3-4-5-6-7-8-9-18-28-21-14-10-19(11-15-21)23(25)29-22-16-12-20(13-17-22)24(26)27/h10-17H,2-9,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQHCBATGVPGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213005 | |
Record name | p-Nitrophenyl p-decyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl p-decyloxybenzoate | |
CAS RN |
63635-84-7 | |
Record name | p-Nitrophenyl p-decyloxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063635847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitrophenyl p-decyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.